(R)-2-Benzamido-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426221 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-67-7 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-D-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzamido-2-phenylacetic acid, a chiral non-proteinogenic amino acid derivative, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure, containing both a benzamide and a phenylacetic acid moiety, makes it a valuable scaffold for designing molecules with specific stereochemical orientations, which is critical for targeted biological activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of this compound, offering field-proven insights for professionals in drug discovery and development. The molecule's utility is particularly noted in the synthesis of novel anti-inflammatory agents and enzyme inhibitors, where precise stereochemistry is paramount for efficacy and selectivity.[1]

Molecular Structure and Identification

This compound is characterized by a central chiral carbon atom bonded to a phenyl group, a carboxylic acid group, a hydrogen atom, and a benzamido group. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

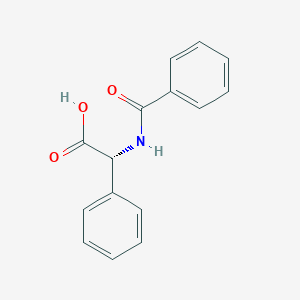

Below is a 2D representation of the molecule's structure.

Caption: 2D Structure of this compound.

Key Identifiers:

-

IUPAC Name: (2R)-(benzoylamino)(phenyl)ethanoic acid

-

CAS Number: 10419-67-7

-

Molecular Formula: C₁₅H₁₃NO₃

-

Molecular Weight: 255.27 g/mol

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in synthesis. Below is a summary of its key properties.

| Property | Value / Description |

| Physical Form | White to yellow crystalline powder or crystals.[2] |

| Melting Point | While data for the specific enantiomer is not readily available, the related N-benzoyl-L-phenylalanine has a melting point of 141-141.5 °C.[3] The melting point of the related Phenylacetic acid is 76-78 °C.[4][5] |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents such as ethanol, chloroform, and hot water, similar to N-benzoylglycine.[6] |

| pKa (estimated) | The acidity is primarily due to the carboxylic acid group. The pKa is estimated to be around 4.3, similar to that of phenylacetic acid (pKa 4.31).[7] |

| Optical Rotation | As a chiral molecule, it rotates plane-polarized light. The specific rotation value is a key parameter for confirming enantiomeric purity. While the exact value is not widely reported, the related (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine has a specific rotation of [α]₂₀/D = -102° (c=0.9 in THF), indicating that the (R)-enantiomer is levorotatory. |

Synthesis and Manufacturing

The production of enantiomerically pure this compound is most commonly achieved through the chiral resolution of its racemic mixture. Asymmetric synthesis routes are also viable but are often more complex for industrial-scale production.

Synthesis of Racemic 2-Benzamido-2-phenylacetic acid

The racemic precursor is typically synthesized by the benzoylation of DL-phenylglycine.

Experimental Protocol: Benzoylation of DL-Phenylglycine

-

Reaction Setup: In a round-bottom flask, dissolve DL-phenylglycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The racemic 2-Benzamido-2-phenylacetic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Chiral Resolution of Racemic 2-Benzamido-2-phenylacetic acid

The most established method for obtaining the (R)-enantiomer is through diastereomeric salt formation using a chiral resolving agent. A common choice for resolving acidic racemates is a chiral amine, such as (-)-ephedrine or brucine.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 2-Benzamido-2-phenylacetic acid (1.0 eq) in a suitable hot solvent, such as ethanol. In a separate flask, dissolve a sub-stoichiometric amount of the chiral resolving agent, for example, (-)-ephedrine (0.5 eq), in the same solvent.

-

Crystallization: Add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

Isolation: Collect the crystals by filtration. The enantiomeric purity of the acid in the salt can be checked at this stage by a small-scale work-up and analysis.

-

Liberation of the Free Acid: Suspend the diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the carboxylic acid and precipitate the desired enantiomer.

-

Final Purification: Filter the solid this compound, wash with water, and dry. The optical purity can be enhanced by recrystallization.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups (multiplets in the aromatic region, ~7.2-8.0 ppm), a singlet for the methine proton at the chiral center, and a broad singlet for the amide N-H proton. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-175 ppm region), along with signals for the aromatic carbons and the chiral methine carbon.

-

FTIR: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

-

~3300 cm⁻¹ (N-H stretch of the amide)

-

~3000 cm⁻¹ (broad O-H stretch of the carboxylic acid)

-

~1700 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~1650 cm⁻¹ (C=O stretch of the amide, Amide I band)

-

~1540 cm⁻¹ (N-H bend of the amide, Amide II band) An FTIR spectrum of the related compound N-benzoylglycine shows a C=O stretching peak at 1759 cm⁻¹ and N-H/O-H stretching peaks at 3341 and 3073 cm⁻¹, respectively.

-

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode will typically show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 254.2.

Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.

Methodology:

-

Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) or Pirkle-type columns are commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (such as isopropanol or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid or acetic acid) to ensure good peak shape for the acidic analyte.

-

Detection: UV detection is typically used, monitoring at a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).

-

Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, chiral structure allows it to serve as a scaffold for creating compounds that can interact with biological targets in a stereospecific manner.

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The benzamido-phenylacetic acid scaffold has been used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

-

Enzyme Inhibitors: The defined stereochemistry of this molecule makes it an excellent starting point for the design of specific enzyme inhibitors. By modifying the carboxylic acid and the phenyl rings, researchers can tailor the molecule to fit into the active site of a target enzyme.

-

Peptidomimetics: The structural similarity to a protected amino acid allows for its incorporation into peptide-like molecules (peptidomimetics).[1] These structures can mimic or block the biological activity of natural peptides but often have improved stability and bioavailability.

-

Antibacterial Agents: Derivatives of benzoyl glycine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This suggests that this compound could be a useful precursor for the development of new antibiotics.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is typically stored at room temperature.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

-

PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 2-Benzamido-2-phenylacetic acid. [Link]

-

iChemical. N-(benzoyl)glycine, CAS No. 495-69-2. [Link]

-

PubChem. Phenylglycine, D-. National Center for Biotechnology Information. [Link]

-

Shiraiwa, T., Suzuki, M., Sakai, Y., Nagasawa, H., Takatani, K., Noshi, D., & Yamanashi, K. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & pharmaceutical bulletin, 50(10), 1362-1366. [Link]

-

ResearchGate. Infrared spectra of 1, 2 and N-benzoylglycine (bottom). [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of peptide research, 56(4), 185-194. [Link]

-

ResearchGate. Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. [Link]

-

Journal of the Chemical Society C: Organic. Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

ChemSynthesis. 2-formamido-2-phenylacetic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

ResearchGate. FTIR spectrum of c-glycine. [Link]

-

Chemical Science. Strategies for chiral separation: from racemate to enantiomer. [Link]

-

National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

-

ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

-

Wikipedia. N-Phenylglycine. [Link]

-

Kessels SA. Resolution processes. [Link]

-

YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

-

Harvard University. Lecture outline on optical rotation. [Link]

-

NIST WebBook. Benzeneacetic acid. [Link]

-

NOPR. Growth and characterization of pure and aniline doped benzoyl glycine single crystals. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

MDPI. Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. [Link]

Sources

- 1. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-2-Benzamido-2-phenylacetic Acid

Authored by Gemini, Senior Application Scientist

Abstract

(R)-2-Benzamido-2-phenylacetic acid, an N-acylated derivative of (R)-phenylglycine, is a crucial chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its structural motif is found in various active pharmaceutical ingredients (APIs), making its efficient and enantiomerically pure synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable compound. We will explore the preparation of the racemic precursor followed by detailed examinations of classical chiral resolution, enzymatic kinetic resolution, and asymmetric synthesis. The causality behind experimental choices, self-validating protocols, and a comparative analysis of the methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for practical application.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the biological activity of a chiral molecule is often confined to a single enantiomer. This compound serves as a key intermediate whose stereocenter demands precise control during synthesis. The primary approaches to its preparation can be broadly categorized into two main strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired (R)-enantiomer.

The choice of strategy is often dictated by factors such as cost of starting materials, scalability, desired enantiomeric purity, and process efficiency. This guide will dissect the most prevalent and effective methods within these categories.

Caption: Overview of synthetic pathways to this compound.

Synthesis of Racemic (dl)-2-Benzamido-2-phenylacetic Acid

A robust synthesis of the racemic starting material is fundamental for any resolution-based approach. The most classical and cost-effective method is a two-step process initiated by the Strecker synthesis of phenylglycine, followed by N-benzoylation.[1][2][3]

Step 1: Strecker Synthesis of (dl)-Phenylglycine

The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[1][4]

Caption: Workflow for the Strecker synthesis of racemic phenylglycine.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 100 g (2.0 moles) of sodium cyanide in 400 mL of water is prepared in a 3-L round-bottomed flask equipped with a mechanical stirrer. To this, 118 g (2.2 moles) of ammonium chloride is added, and the mixture is stirred until the salt dissolves.[5]

-

Aldehyde Addition: A solution of 212 g (2.0 moles) of benzaldehyde in 400 mL of methanol is added in one portion. The reaction is exothermic, and the temperature will rise. Stirring is continued for 2 hours.

-

Workup (Aminonitrile Extraction): The mixture is diluted with 1 L of water and extracted with 1 L of benzene. The aqueous layer is discarded. The organic layer is washed with water (3 x 50 mL). The α-aminophenylacetonitrile is then extracted from the benzene layer by washing with 6N HCl (1 x 600 mL, then 2 x 300 mL).

-

Hydrolysis: The combined acidic aqueous extracts are transferred to a large flask and refluxed for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and the imine to an amine.

-

Isolation and Purification: The solution is cooled, and the pH is carefully adjusted to the isoelectric point of phenylglycine (approx. pH 6.0) with concentrated ammonium hydroxide to precipitate the amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried. The crude product can be recrystallized from hot water to yield pure (dl)-phenylglycine.

Step 2: N-Benzoylation (Schotten-Baumann Reaction)

The resulting racemic phenylglycine is acylated with benzoyl chloride under basic conditions (Schotten-Baumann conditions) to yield the target racemic acid.

Experimental Protocol:

-

Dissolution: Dissolve 15.1 g (0.1 mol) of (dl)-phenylglycine in 100 mL of 2 M sodium hydroxide solution in a flask cooled in an ice bath.

-

Acylation: While stirring vigorously, add 16.9 g (0.12 mol) of benzoyl chloride dropwise, concurrently with 60 mL of 2 M NaOH solution from separate dropping funnels. Maintain the temperature below 10 °C and the pH between 10-11.

-

Reaction Completion: After the addition is complete, continue stirring for 1 hour at room temperature.

-

Workup and Isolation: The reaction mixture is washed with diethyl ether to remove any unreacted benzoyl chloride. The aqueous layer is then acidified to pH 2 with concentrated HCl while cooling in an ice bath.

-

Purification: The precipitated white solid, (dl)-2-Benzamido-2-phenylacetic acid, is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an ethanol/water mixture yields the purified racemic product.

Chiral Resolution of (dl)-2-Benzamido-2-phenylacetic Acid

Chiral resolution is a widely used industrial method that involves separating a racemate into its constituent enantiomers.[6][7]

Classical Resolution via Diastereomeric Salt Formation

This technique relies on reacting the racemic acid with a chiral base (the resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[6][7]

Caption: Asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.

Experimental Protocol (Conceptual Outline):

-

Imine Formation: Benzaldehyde is condensed with (R)-phenylglycine amide to form a chiral imine.

-

Cyanide Addition: The imine is treated with a cyanide source (e.g., NaCN and an acid like acetic acid). The reaction is often performed under conditions that favor a crystallization-induced asymmetric transformation, where the desired diastereomeric α-amino nitrile product selectively precipitates from the equilibrating solution, driving the reaction to high diastereoselectivity (>99:1). [8][9]3. Isolation: The diastereomerically pure amino nitrile is isolated by filtration.

-

Hydrolysis and Auxiliary Removal: The nitrile and the amide auxiliary are hydrolyzed under acidic conditions. This yields the desired amino acid enantiomer (in this case, it would lead to (S)-phenylglycine, demonstrating the principle). The chiral auxiliary can be recovered and reused.

-

N-Benzoylation: The resulting enantiopure phenylglycine would then be N-benzoylated as described in section 2.2 to yield the final product.

Note: The stereochemical outcome depends on the specific auxiliary and reaction conditions. This example illustrates the principle of diastereoselective synthesis.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of various parameters.

| Parameter | Classical Resolution | Enzymatic Resolution | Asymmetric Synthesis |

| Max. Theoretical Yield | 50% (without racemization of unwanted enantiomer) | 50% (without racemization and re-acylation) | 100% |

| Enantiomeric Purity (ee) | Good to Excellent (often requires recrystallization) | Excellent (>99%) | Very Good to Excellent (>95%) |

| Scalability | Well-established and highly scalable. | Scalable, but requires bioreactor infrastructure. | Can be complex, may require specialized catalysts or auxiliaries. |

| Cost Factors | Cost of resolving agent; solvent usage for crystallization. | High initial cost of enzyme; potential for reuse. | Cost of chiral auxiliary or catalyst; potentially expensive reagents. |

| Process Complexity | Labor-intensive (multiple crystallizations). | Requires precise control of pH and temperature. | May require cryogenic conditions or inert atmospheres. |

| Green Chemistry | High solvent usage; potential waste of one enantiomer. | Aqueous medium, biodegradable catalyst (enzyme). | High atom economy; potential for catalyst/auxiliary recycling. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and viable pathways. The traditional approach involving the synthesis of the racemate followed by classical resolution remains a robust and scalable method, particularly when an inexpensive resolving agent is available. For applications demanding the highest enantiopurity and leveraging green chemistry principles, enzymatic kinetic resolution offers a superior alternative, operating in aqueous media with high selectivity. Looking toward process optimization and efficiency, asymmetric synthesis using chiral auxiliaries presents the most elegant solution, capable of directly producing the desired enantiomer in high yield and purity, thereby maximizing atom economy and minimizing waste. The ultimate choice of method will depend on a strategic assessment of the specific economic, environmental, and quality requirements of the project.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Pearson Education. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 70(5), 2533-2540. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

ResearchGate. Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. [Link]

-

Van Maanen, H. L., et al. (1995). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron: Asymmetry, 6(6), 1441-1444. [Link]

-

ResearchGate. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

-

Semantic Scholar. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

-

Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]

-

Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

-

Organic Syntheses. (1941). dl-Phenylglycine. Org. Synth., 21, 94. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. news-medical.net [news-medical.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid

CAS Number: 10419-67-7

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2-Benzamido-2-phenylacetic acid, a chiral carboxylic acid of significant interest in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, and established methods for its preparation, including the synthesis of the racemic precursor and subsequent chiral resolution. Furthermore, this guide explores its critical applications as a key building block in the synthesis of important active pharmaceutical ingredients (APIs), including the side chain of the anticancer drug paclitaxel and various β-lactam antibiotics. Detailed experimental protocols and representative analytical data are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, also known as (R)-N-Benzoylphenylglycine, is a non-proteinogenic amino acid derivative. Its rigid structure, conferred by the phenyl and benzamido groups, and the presence of a stereogenic center make it a valuable chiral synthon in asymmetric synthesis. The carboxylic acid and amide functionalities offer versatile handles for further chemical modifications, rendering it an essential intermediate in the construction of complex molecular architectures with specific biological activities.

The primary significance of this compound lies in its role as a precursor to the side chain of paclitaxel (Taxol®), a potent anti-cancer agent, and in the synthesis of various semi-synthetic β-lactam antibiotics. The stereochemistry at the C2 position is crucial for the biological activity of these therapeutic agents, necessitating the use of the enantiomerically pure (R)-isomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10419-67-7 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₃ | [1] |

| Molecular Weight | 255.27 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | ACDLFRQZDTZESK-CYBMUJFWSA-N | [1] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Benzamido-2-phenylacetic Acid

The racemic compound can be synthesized through the N-acylation of racemic 2-amino-2-phenylacetic acid (phenylglycine). A general and efficient method involves the Schotten-Baumann reaction, where benzoyl chloride is used as the acylating agent under basic conditions.

Experimental Protocol: Synthesis of Racemic 2-Benzamido-2-phenylacetic Acid

Materials:

-

Racemic 2-amino-2-phenylacetic acid

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve racemic 2-amino-2-phenylacetic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq) with stirring in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane to remove any unreacted benzoyl chloride and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath.

-

A white precipitate of racemic 2-benzamido-2-phenylacetic acid will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Causality of Experimental Choices: The use of a biphasic system with an aqueous base (NaOH) serves to deprotonate the amino group of the phenylglycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride. The base also neutralizes the HCl byproduct of the reaction. The final acidification step is necessary to protonate the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.

Caption: Synthesis of racemic 2-Benzamido-2-phenylacetic acid.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation using a chiral resolving agent is a widely employed and effective method.[3] (S)-(-)-α-phenylethylamine is a common and effective resolving agent for this purpose.

Experimental Protocol: Chiral Resolution with (S)-(-)-α-Phenylethylamine

Materials:

-

Racemic 2-Benzamido-2-phenylacetic acid

-

(S)-(-)-α-Phenylethylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic 2-benzamido-2-phenylacetic acid (1.0 eq) in hot methanol.

-

In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5 eq) in methanol.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals of the (R)-acid-(S)-amine salt by vacuum filtration and wash with a small amount of cold methanol.

-

To liberate the free acid, suspend the diastereomeric salt in water and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

The this compound will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The enantiomeric purity can be determined by chiral HPLC or by measuring the specific rotation.

Self-Validating System: The success of the resolution is dependent on the differential solubility of the two diastereomeric salts formed. The (R)-acid-(S)-amine salt is typically less soluble in methanol and crystallizes out, while the (S)-acid-(S)-amine salt remains in the mother liquor. The purity of the resolved product can be enhanced by recrystallization of the diastereomeric salt before acidification.

Caption: Chiral resolution via diastereomeric salt formation.

Applications in Drug Development

Precursor to the Paclitaxel Side Chain

This compound is a crucial starting material for the synthesis of the C-13 side chain of paclitaxel.[4][5] The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for the potent anticancer activity of paclitaxel.[6][7] The synthesis involves the esterification of the this compound followed by a series of stereocontrolled reactions to introduce the hydroxyl group at the C3 position with the correct stereochemistry.

Synthesis of β-Lactam Antibiotics

This chiral acid also serves as a key acylating agent for the 6-amino group of the penicillin nucleus (6-aminopenicillanic acid, 6-APA) or the 7-amino group of the cephalosporin nucleus (7-aminocephalosporanic acid, 7-ACA) to produce a wide range of semi-synthetic β-lactam antibiotics.[8][9][10] The nature of the side chain at this position significantly influences the antibacterial spectrum, potency, and resistance to β-lactamase enzymes.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl and benzoyl groups, the methine proton at the chiral center, and the acidic proton of the carboxylic acid. Representative chemical shifts for the parent compound, phenylacetic acid, can be found in the Human Metabolome Database.[11][12]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the methine carbon, and the aromatic carbons. Data for phenylacetic acid is also available for comparison.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the carboxylic acid and the amide, and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture, provides access to a key intermediate for the production of life-saving drugs such as paclitaxel and various β-lactam antibiotics. The methodologies and analytical data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this critical chiral compound.

References

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | 10419-67-7 [sigmaaldrich.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Semisynthetic beta-lactam antibiotics. II. Effect on antibacterial activity of ureido N-substituents in the 6-[(R)-2-[3-(3,4-dihydroxybenzoyl)-1- ureido]-2-phenylacetamido]penicillanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

physical and chemical properties of (R)-2-Benzamido-2-phenylacetic acid

An In-Depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an N-acylated derivative of the non-proteinogenic amino acid (R)-phenylglycine, stands as a crucial chiral building block in modern medicinal chemistry. Its rigid structure, featuring a stereochemically defined center, makes it an invaluable synthon for the development of complex, biologically active molecules. This guide provides a detailed examination of its physical and chemical properties, synthesis, and analytical characterization, offering field-proven insights for professionals engaged in pharmaceutical research and development. The compound serves as a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory compounds and enzyme inhibitors, where its specific stereochemistry is often critical for efficacy and selectivity.[1]

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure and identifiers.

Chemical Structure

This compound possesses a chiral center at the alpha-carbon, bearing four distinct substituents: a phenyl group, a carboxyl group, a benzamido group, and a hydrogen atom.

Caption: 2D structure of this compound.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 10419-67-7 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₅H₁₃NO₃ | MySkinRecipes, Sigma-Aldrich[1][3] |

| Molecular Weight | 255.27 g/mol | MySkinRecipes, Sigma-Aldrich[1][3] |

| Synonyms | (2R)-(benzoylamino)(phenyl)ethanoic acid | Sigma-Aldrich[2][3] |

| InChI | 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | Sigma-Aldrich[2] |

| InChIKey | ACDLFRQZDTZESK-CYBMUJFWSA-N | Sigma-Aldrich[2] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental and physiological settings, influencing everything from reaction conditions to bioavailability.

| Property | Value / Description | Source / Rationale |

| Physical Form | White to yellow powder or crystals. | Sigma-Aldrich[2] |

| Melting Point | Data not readily available. The related N-Benzoyl-L-phenylalanine melts at 141-141.5 °C.[4] | A specific value for the title compound is not found in the searched literature. High crystallinity suggests a relatively high melting point. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMF, and DMSO; sparingly soluble in water. | Based on the structure having two aromatic rings and a polar carboxylic acid and amide group. This is analogous to phenylacetic acid, which is slightly soluble in water but very soluble in organic solvents.[1] |

| pKa | Data not readily available. | The pKa of the parent phenylacetic acid is approximately 4.3.[3] The electron-withdrawing benzamido group at the α-position is expected to increase the acidity of the carboxyl group, resulting in a lower pKa. |

| Purity | Commercially available with ≥97% or ≥98% purity. | Sigma-Aldrich[2] |

| Storage | Store at room temperature in a dry, sealed container. | Sigma-Aldrich[2] |

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound typically involves two key stages: the formation of the racemic acid and its subsequent resolution.

Synthesis via N-Acylation

A reliable method for synthesizing the racemic compound, N-benzoyl-phenylglycine, involves the direct acylation of phenylglycine. This approach is efficient and utilizes readily available starting materials.[4]

Protocol: Synthesis of (rac)-2-Benzamido-2-phenylacetic acid

-

Rationale: This procedure utilizes benzoic anhydride for the N-acylation of the amino acid. Acetic acid serves as a solvent that facilitates the reaction, which proceeds smoothly to give the desired N-protected product.

-

Step 1: Reagent Preparation

-

In a round-bottom flask, dissolve (rac)-2-amino-2-phenylacetic acid (1 equivalent) in glacial acetic acid.

-

-

Step 2: Acylation

-

Add benzoic anhydride (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Workup and Isolation

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove residual acetic acid and unreacted starting materials.

-

-

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (rac)-2-Benzamido-2-phenylacetic acid.

-

Chiral Resolution via Diastereomeric Salt Formation

Obtaining the desired (R)-enantiomer from the racemic mixture is paramount. The most common and industrially scalable method is chiral resolution through the formation of diastereomeric salts.[5]

-

Principle: The racemic acid is reacted with a chiral base (the resolving agent). This creates a mixture of two diastereomeric salts: [(R)-acid∙(R)-base] and [(S)-acid∙(R)-base]. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[6]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol: Chiral Resolution

-

Step 1: Salt Formation

-

Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

Add a solution of a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-α-phenylethylamine or cinchonidine) in the same solvent.

-

-

Step 2: Crystallization

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Step 3: Isolation of Diastereomer

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt can be checked at this stage. Repeat crystallization if necessary to improve purity.

-

-

Step 4: Liberation of the Free Acid

-

Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a low pH (~1-2). This protonates the carboxylate and breaks the salt.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically pure this compound.

-

Analytical and Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Multiple signals expected in the range of δ 7.2-8.0 ppm, corresponding to the protons on the two phenyl rings.

-

Amide Proton (N-H): A broad singlet, typically downfield (δ ~8.0-9.0 ppm), which may exchange with D₂O.

-

Alpha-Proton (α-CH): A singlet or doublet (if coupled to the N-H proton) around δ 5.5-6.0 ppm.

-

Carboxylic Acid Proton (COOH): A very broad singlet, highly downfield (δ >10 ppm), which will exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals expected in the downfield region: the carboxylic acid carbonyl (δ ~170-175 ppm) and the amide carbonyl (δ ~165-170 ppm).

-

Aromatic Carbons: Multiple signals in the δ 125-140 ppm range.

-

Alpha-Carbon (α-CH): A signal expected around δ 55-65 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a distinct fingerprint based on the molecule's functional groups. A study analyzing the IR spectrum of the related phenylacetic acid provides a basis for these assignments.[7][8]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp absorption around 1640-1660 cm⁻¹.

-

N-H Bend (Amide II Band): An absorption around 1530-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 255 or 256, respectively, corresponding to the molecular weight of 255.27 g/mol .

Safety and Handling

As a laboratory chemical, proper handling is essential.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a well-defined chemical entity whose value in pharmaceutical development is firmly established. While some of its specific physicochemical data points are not broadly cataloged, its properties can be reliably inferred from its structure and comparison with analogous compounds. A solid understanding of its synthesis, chiral resolution, and spectroscopic characteristics, as detailed in this guide, empowers researchers to effectively utilize this chiral building block in the creation of next-generation therapeutics. The methodologies provided for synthesis and purification are robust and grounded in established organic chemistry principles, ensuring that scientists can produce and verify this key intermediate with confidence.

References

-

2-Benzamido-2-phenylacetic acid. MySkinRecipes. [Link]

-

Phenylacetic Acid | C8H8O2 | CID 999. PubChem, National Center for Biotechnology Information. [Link]

-

Phenylacetic acid. Sciencemadness Wiki. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Preparation of N-Phenylglycine. PrepChem.com. [Link]

-

DL-PHENYLGLYCINE. Organic Syntheses Procedure. [Link]

-

Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. National Center for Biotechnology Information. [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed, National Center for Biotechnology Information. [Link]

-

Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Phenylacetic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Reaction of N-benzoyl glycine and amino acids to test the selectivity. ResearchGate. [Link]

-

a) Comparison of IR spectra of phenylacetylene (1), phenyl azide (2)... ResearchGate. [Link]

-

Benzeneacetic acid. NIST WebBook, National Institute of Standards and Technology. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data for (R)-2-Benzamido-2-phenylacetic Acid: An In-depth Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: (R)-2-Benzamido-2-phenylacetic acid, also known as N-Benzoyl-D-phenylglycine, is a chiral carboxylic acid of significant interest in synthetic chemistry and drug development. Its enantiomeric purity and structural integrity are critical for its applications, particularly when used as a chiral resolving agent or as a building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and analyze the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry.

Theoretical Considerations and Experimental Causality

The choice of solvent and NMR experiment is crucial for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it helps in observing the exchangeable amide and carboxylic acid protons.

Proton (¹H) NMR will reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. Carbon-13 (¹³C) NMR provides information on the carbon framework of the molecule.

Data Presentation: ¹H and ¹³C NMR

Table 1: ¹H NMR Spectroscopic Data for N-Benzoyl-D-phenylglycine methyl ester [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzoyl (ortho) | 7.83 | d | 7.3 |

| Benzoyl (meta, para) & Phenyl | 7.33-7.54 | m | - |

| Amide NH | 7.15 | d | 6.1 |

| Methine CH | 5.78 | d | 6.1 |

| Methyl Ester CH₃ | 3.78 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic C=O | ~173 |

| Amide C=O | ~167 |

| Phenyl (quaternary) | ~137 |

| Benzoyl (quaternary) | ~134 |

| Benzoyl (para) | ~132 |

| Phenyl & Benzoyl (ortho, meta) | ~127-129 |

| Methine CH | ~58 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in an experimental spectrum.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Instrumental Analysis:

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Theoretical Considerations and Experimental Causality

For this compound, key vibrational modes to observe include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide. The positions of these bands can provide information about hydrogen bonding. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.

Data Presentation: IR Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong, broad absorption due to hydrogen bonding. |

| N-H (Amide) | 3400 - 3200 | Moderate absorption. |

| C-H (Aromatic) | 3100 - 3000 | Weak to moderate, sharp absorptions. |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp absorption. |

| C=O (Amide I) | 1680 - 1630 | Strong, sharp absorption. |

| C=C (Aromatic) | 1600 - 1450 | Multiple moderate to weak absorptions. |

| N-H bend (Amide II) | 1550 - 1510 | Moderate absorption. |

Experimental Protocol: IR Spectroscopy (ATR)

Instrumental Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Theoretical Considerations and Experimental Causality

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Data Presentation: Mass Spectrometry

For this compound (Molecular Formula: C₁₅H₁₃NO₃, Molecular Weight: 255.27 g/mol ):

Table 4: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 256.0917 | Protonated molecular ion. |

| [M+Na]⁺ | 278.0736 | Sodiated molecular ion. |

| [M-H]⁻ | 254.0772 | Deprotonated molecular ion (in negative ion mode). |

The fragmentation pattern would likely involve the loss of water (-18), the carboxylic acid group (-45), and cleavage of the amide bond.

Experimental Protocol: Mass Spectrometry (ESI)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

Instrumental Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.

-

If using HRMS, calibrate the instrument to ensure high mass accuracy.

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust confirmation of its chemical structure and purity. While a complete public dataset for the free acid is elusive, the data from its methyl ester, combined with predicted values and established spectroscopic principles, offers a reliable framework for its characterization. The protocols outlined in this guide represent standard, validated methods for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and trustworthiness in research and development settings.

References

-

Enantioselective benzoylation of α-amino esters using (S)-1-benzoyl-2-(2,6-dimethylbenzoyl)-3,5-dihydro-4H-imidazol-4-one. Supporting Information. [Link]

Sources

(R)-2-Benzamido-2-phenylacetic Acid: A Technical Guide to Unveiling Its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Benzamido-2-phenylacetic acid, a chiral N-acyl-alpha-amino acid, stands as a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. While direct and extensive biological data for this specific enantiomer remains to be fully elucidated in publicly accessible literature, its structural motifs are present in a variety of compounds with established biological activities. This technical guide serves as a comprehensive resource for researchers poised to investigate the biological potential of this compound. By leveraging data from structurally analogous compounds, we will explore hypothesized biological activities, provide detailed experimental protocols for their validation, and discuss the critical aspects of synthesis and chiral resolution. This document is designed not as a definitive summary of known activities, but as a strategic roadmap for the scientific exploration of this promising compound.

Introduction: The Rationale for Investigation

The N-acyl-alpha-amino acid (NAAA) scaffold is a recurring theme in a diverse array of biologically active molecules, ranging from endogenous signaling lipids to synthetic therapeutic agents.[1][2][3] The core structure of this compound, which features a benzoyl group attached to the alpha-amino group of (R)-phenylglycine, suggests several plausible avenues for biological activity.

-

Anti-inflammatory Potential: Derivatives of N-(benzoylphenyl)alanine have been synthesized and evaluated for their anti-inflammatory properties.[4] Furthermore, N-phenylglycine derivatives are being investigated for their antinociceptive (pain-reducing) effects, which are often linked to inflammatory pathways.[5] The structural similarity of our target compound to these molecules provides a strong rationale for investigating its potential as an anti-inflammatory agent.

-

Antimicrobial Activity: Phenylglycine is a key component in a number of peptide-based natural products that exhibit antibacterial properties.[6] Moreover, studies on benzoyl glycine derivatives have demonstrated that this class of compounds can possess significant antibacterial activity, which can be modulated by substitutions on the benzoyl ring.[7][8][9] This suggests that this compound could be a valuable candidate for antimicrobial screening.

-

Enzyme Inhibition: The N-benzoyl amino acid framework has been identified as a scaffold for inhibitors of specific protein-protein interactions, such as the LFA-1/ICAM interaction, which is a target in autoimmune diseases.[10] This precedent for enzyme and protein interaction inhibition opens the door to screening this compound against a variety of enzymatic targets.

The chirality of the molecule is of paramount importance. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. Therefore, the study of the enantiomerically pure this compound is crucial for understanding its specific biological effects.

Synthesis and Chiral Resolution: Obtaining the Target Compound

A prerequisite for any biological investigation is the availability of the pure target compound. The synthesis of 2-Benzamido-2-phenylacetic acid can be approached through several established synthetic routes, followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 2-Benzamido-2-phenylacetic Acid

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[1] This involves the acylation of the amino acid with an acyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Reaction

-

Dissolution: Dissolve racemic 2-amino-2-phenylacetic acid (phenylglycine) in an aqueous solution of sodium hydroxide.

-

Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield racemic 2-Benzamido-2-phenylacetic acid.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation is a classical and effective method for chiral resolution. This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated based on their differential solubility.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic 2-Benzamido-2-phenylacetic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

-

Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation. Further recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral base can be recovered from the aqueous layer.

-

Purification: The final product can be purified by recrystallization.

Diagram: Workflow for Synthesis and Chiral Resolution

Caption: Workflow for the synthesis and chiral resolution of this compound.

Proposed Biological Investigations: A Roadmap

Based on the activities of structurally related compounds, we propose a tiered approach to investigate the biological activity of this compound, starting with in vitro screening for anti-inflammatory and antimicrobial effects.

Investigation of Anti-inflammatory Activity

A common starting point for assessing anti-inflammatory potential is to measure the inhibition of inflammatory mediators in cell-based assays.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Measurement of Nitric Oxide (NO) Production: Collect the cell supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: Use the cell supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Data Analysis:

| Parameter Measured | Method | Data to Collect |

| Nitric Oxide (NO) | Griess Assay | Absorbance at 540 nm, calculate nitrite concentration |

| TNF-α, IL-6 | ELISA | Absorbance at 450 nm, calculate cytokine concentration |

| Cell Viability | MTT Assay | Absorbance at 570 nm, calculate % viability |

Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production.

Diagram: Workflow for In Vitro Anti-inflammatory Screening

Caption: Workflow for the in vitro screening of anti-inflammatory activity.

Investigation of Antimicrobial Activity

To assess the potential antimicrobial properties, standard broth microdilution assays can be performed against a panel of pathogenic bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain.

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be used as a positive control for inhibition.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Analysis:

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Determine |

| Escherichia coli | Determine |

| ... (other strains) | Determine |

Future Directions and Advanced Studies

Should initial screening reveal significant biological activity, further in-depth studies would be warranted.

-

Mechanism of Action Studies: If anti-inflammatory activity is confirmed, investigations into the underlying mechanism, such as inhibition of cyclooxygenase (COX) enzymes or modulation of NF-κB signaling, would be the next logical step.

-

In Vivo Efficacy: Promising in vitro results should be followed up with in vivo studies in animal models of inflammation or infection to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound can help to identify the key structural features required for biological activity and to optimize potency.

Conclusion

This compound represents a compelling, yet underexplored, molecule for biological investigation. Its structural relationship to known anti-inflammatory and antimicrobial agents provides a solid foundation for hypothesizing its potential activities. This technical guide offers a structured and experimentally detailed approach for researchers to systematically evaluate the biological properties of this chiral compound. The methodologies outlined herein are intended to serve as a launchpad for discovering the therapeutic potential of this compound and its derivatives.

References

-

N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (URL: [Link])

-

N-acyl amides. (URL: [Link])

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (URL: [Link])

-

Synthesis of Benzoyl glycine and Anti-bacterial screening. (URL: [Link])

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (URL: [Link])

-

Synthesis of Benzoyl glycine and Anti-bacterial screening. (URL: [Link])

-

Reaction of N-benzoyl glycine and amino acids to test the selectivity. (URL: [Link])

-

Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. (URL: [Link])

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (URL: [Link])

-

Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. (URL: [Link])

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (URL: [Link])

-

Synthesis of Benzoyl glycine and Anti-bacterial screening. (URL: [Link])

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (URL: [Link])

-

Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. (URL: [Link])

-

N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. (URL: [Link])

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (URL: [Link])

-

N-Phenylglycine. (URL: [Link])

-

Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. (URL: [Link])

-

Anti-inflammatory activity of the synthesized compounds against inflammatory response in LPS-stimulated RAW264.7 macrophage cell line. (URL: [Link])

-

Anti-Inflammatory, Neurotrophic, and Cytotoxic Oxylipins Isolated from Chaenomeles sinensis Twigs. (URL: [Link])

-

Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 7. ijpca.org [ijpca.org]

- 8. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enantioselective Synthesis of (R)-2-Benzamido-2-phenylacetic Acid

Introduction: The Significance of Chiral α-Amino Acids

(R)-2-Benzamido-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid (R)-phenylglycine, represents a critical chiral building block in modern medicinal chemistry and pharmaceutical development. The precise three-dimensional arrangement of its stereocenter is paramount, as the biological activity of many complex molecules is intrinsically tied to their chirality. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, efficient, and highly selective methods for the synthesis of single-enantiomer compounds is a cornerstone of contemporary organic synthesis.

This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. We will explore three field-proven methodologies: enzymatic kinetic resolution, chiral auxiliary-mediated synthesis, and asymmetric hydrogenation. Each section will delve into the underlying principles, explain the rationale behind experimental choices, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

I. Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts